
N-Acétylpuromycine
Vue d'ensemble
Description
N-Acetylpurinomycin is a non-ribotoxic form of the antibiotic puromycin. It is formed in puromycin-resistant Streptomyces alboniger that endogenously express puromycin-acetyltransferase . This compound is known for its ability to downregulate the negative regulators of transforming growth factor-beta signaling, SnoN and Ski, without activating mitogen-activated protein kinase or inhibiting protein synthesis .
Applications De Recherche Scientifique
N-Acetylpurinomycin has a wide range of scientific research applications:
Chemistry: It is used as a research tool to study the biosynthesis and function of antibiotics.
Biology: N-Acetylpurinomycin is used to investigate the regulation of protein synthesis and the role of acetylation in cellular processes.
Medicine: It is studied for its potential therapeutic applications, particularly in the regulation of transforming growth factor-beta signaling.
Industry: N-Acetylpurinomycin is used in the production of recombinant proteins in mammalian cell lines
Mécanisme D'action
Target of Action
N-Acetylpuromycin primarily targets the 60S ribosomal proteins . These proteins play a crucial role in protein synthesis within the cell. The compound interacts with several 60S ribosomal proteins, including L10-like, L13a, L23, L15, L19, L23a, and others .
Mode of Action
N-Acetylpuromycin is a non-ribotoxic form of the antibiotic puromycin . It is formed in puromycin-resistant S. alboniger that endogenously express puromycin-acetyltransferase . In cells that express puromycin-N-acetyltransferase, the enzyme responsible for the biosynthesis of N-acetylpuromycin, puromycin application induces downregulation of the negative regulators of TGF-β signaling SnoN and Ski without activating MAPK or inhibition of protein synthesis .
Biochemical Pathways
The biologically inactive compound N-acetylpuromycin is the last intermediate of the puromycin antibiotic biosynthetic pathway in Streptomyces alboniger . Culture filtrates from either this organism or Streptomyces lividans transformants harboring the puromycin biosynthetic gene cluster cloned in low-copy-number cosmids contained an enzymic activity which hydrolyzes N-acetylpuromycin to produce the active antibiotic .
Pharmacokinetics
It is known that the compound is a non-ribotoxic form of the antibiotic puromycin . This suggests that it may have different absorption, distribution, metabolism, and excretion (ADME) properties compared to puromycin.
Result of Action
N-Acetylpuromycin downregulates SnoN and Ski protein expression, promoting TGF-β signaling independently of MAPK activation . . This results in significant changes at the molecular and cellular levels, influencing the behavior of the cell.
Action Environment
The action of N-Acetylpuromycin can be influenced by various environmental factors. For instance, the presence of puromycin-N-acetyltransferase, the enzyme responsible for the biosynthesis of N-Acetylpuromycin, can affect the compound’s action . Additionally, the compound’s action can be influenced by the cellular environment, including the presence of other molecules and cellular conditions.
Analyse Biochimique
Biochemical Properties
N-Acetylpuromycin plays a significant role in biochemical reactions, particularly in the context of antibiotic resistance. It is synthesized by the enzyme puromycin-N-acetyltransferase, which acetylates puromycin to form N-Acetylpuromycin . This compound interacts with several biomolecules, including the negative regulators of TGF-β signaling, SnoN and Ski. In AD293(Pr) cells expressing puromycin-N-acetyltransferase, the application of puromycin leads to the downregulation of SnoN and Ski without activating MAPK or inhibiting protein synthesis . This interaction highlights the role of N-Acetylpuromycin in modulating cellular signaling pathways.
Cellular Effects
N-Acetylpuromycin has notable effects on various cell types and cellular processes. In AD293(Pr) cells, it induces the downregulation of SnoN and Ski proteins, which are negative regulators of TGF-β signaling . This modulation of TGF-β signaling can influence cell function, including cell proliferation, differentiation, and apoptosis. Additionally, N-Acetylpuromycin does not bind to ribosomes or inhibit protein synthesis, making it a unique compound in its class . Its effects on cell signaling pathways and gene expression underscore its potential impact on cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of N-Acetylpuromycin involves its interaction with puromycin-N-acetyltransferase, which acetylates puromycin to form N-Acetylpuromycin . This acetylation prevents the compound from binding to ribosomes, thereby avoiding the inhibition of protein synthesis. Instead, N-Acetylpuromycin downregulates the expression of SnoN and Ski proteins, promoting TGF-β signaling . This mechanism highlights the compound’s ability to modulate cellular signaling pathways without affecting protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Acetylpuromycin have been observed to change over time. The compound is stable and can be stored at -20°C for up to four years . In AD293(Pr) cells, the application of puromycin leads to the downregulation of SnoN and Ski proteins over time, without activating MAPK or inhibiting protein synthesis . These observations suggest that N-Acetylpuromycin maintains its biochemical activity over extended periods, making it a reliable compound for long-term studies.
Dosage Effects in Animal Models
The effects of N-Acetylpuromycin vary with different dosages in animal models. While specific dosage studies on N-Acetylpuromycin are limited, general observations from related compounds like puromycin indicate that higher doses can lead to toxic effects It is essential to determine the optimal dosage to balance efficacy and safety in animal models
Metabolic Pathways
N-Acetylpuromycin is involved in metabolic pathways related to antibiotic resistance. The enzyme puromycin-N-acetyltransferase acetylates puromycin to form N-Acetylpuromycin, which is then secreted by the producing organism . This metabolic pathway highlights the role of N-Acetylpuromycin in self-protection mechanisms in puromycin-producing microorganisms. The compound’s interaction with enzymes and cofactors involved in its biosynthesis underscores its significance in metabolic processes.
Transport and Distribution
N-Acetylpuromycin is transported and distributed within cells and tissues through specific mechanisms. In Streptomyces alboniger, the compound is secreted by the organism after being synthesized by puromycin-N-acetyltransferase
Subcellular Localization
The subcellular localization of N-Acetylpuromycin is influenced by its biochemical properties and interactions with cellular components. In Streptomyces alboniger, N-Acetylpuromycin is secreted into the environment after its synthesis In mammalian cells, the compound’s effects on cellular signaling pathways suggest that it may localize to specific compartments or organelles involved in these processes
Méthodes De Préparation
N-Acetylpurinomycin is synthesized through the biosynthetic pathway of puromycin in Streptomyces alboniger. The final step involves the action of puromycin-acetyltransferase, which acetylates puromycin to form N-Acetylpurinomycin . Industrial production methods typically involve the fermentation of Streptomyces alboniger followed by extraction and purification of the compound .
Analyse Des Réactions Chimiques
N-Acetylpurinomycin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce N-Acetylpurinomycin.
Substitution: N-Acetylpurinomycin can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
N-Acetylpurinomycin is unique compared to other similar compounds due to its non-ribotoxic nature and its specific action on transforming growth factor-beta signaling. Similar compounds include:
Puromycin: An antibiotic that inhibits protein synthesis by causing premature chain termination during translation.
Anisomycin: An antibiotic that inhibits protein synthesis by interfering with the peptidyl transferase activity of the ribosome.
N-Acetylpurinomycin stands out due to its ability to regulate protein synthesis without causing ribotoxicity .
Propriétés
IUPAC Name |
(2S)-2-acetamido-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N7O6/c1-13(33)28-16(9-14-5-7-15(36-4)8-6-14)23(35)29-18-17(10-32)37-24(20(18)34)31-12-27-19-21(30(2)3)25-11-26-22(19)31/h5-8,11-12,16-18,20,24,32,34H,9-10H2,1-4H3,(H,28,33)(H,29,35)/t16-,17+,18+,20+,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADKVYSQIGJMFP-IYRMOJGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC2C(OC(C2O)N3C=NC4=C3N=CN=C4N(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)N[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C3N=CN=C4N(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does N-acetylpuromycin relate to the antibiotic puromycin?
A: N-acetylpuromycin is converted into the active antibiotic puromycin by the enzyme N-acetylpuromycin N-acetylhydrolase (encoded by the napH gene) [, ]. This enzymatic deacetylation step is crucial for activating the antibiotic.
Q2: What is the significance of the pur8 gene in relation to N-acetylpuromycin?
A: The pur8 gene, located within the puromycin biosynthetic gene cluster (pur cluster), encodes a highly hydrophobic polypeptide (Pur8) []. Pur8 is thought to act as a transmembrane transporter, potentially involved in the efflux of puromycin and possibly N-acetylpuromycin from the bacterial cell. This efflux mechanism contributes to puromycin resistance in Streptomyces alboniger [].
Q3: How is N-acetylpuromycin involved in the study of puromycin resistance mechanisms?
A3: Understanding the biosynthesis of puromycin, including the role of N-acetylpuromycin and the pur8 gene, is crucial for addressing antibiotic resistance. Identifying the enzymes and transport systems involved can provide targets for developing novel antibiotics or strategies to circumvent resistance mechanisms.
Q4: Are there other enzymes involved in the pathway leading to N-acetylpuromycin formation?
A: Yes, research suggests that N-acetylpuromycin might be formed by the N-acetylation of O-demethylpuromycin, a precursor in the pathway []. This reaction is likely catalyzed by a specific N-acetyltransferase. Further research is needed to confirm the specific steps and enzymes involved in the formation of N-acetylpuromycin within the pur cluster.
Q5: What are the implications of understanding the puromycin biosynthetic pathway for biotechnology?
A: The pac gene, encoding puromycin N-acetyltransferase, has been explored as a reporter gene in transgenic animals []. This application highlights the broader biotechnological potential of understanding and manipulating genes within the pur cluster.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



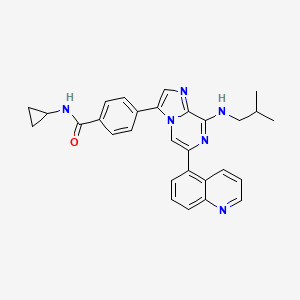
![N-cyclopropyl-4-{8-[(2-methylpropyl)amino]imidazo[1,2-a]pyrazin-3-yl}benzamide](/img/structure/B609312.png)
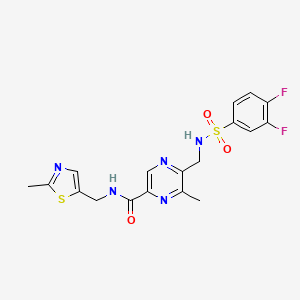
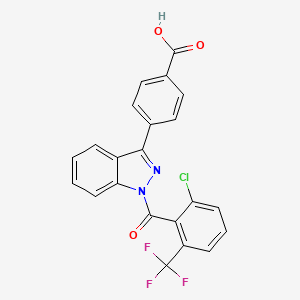
![trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate](/img/structure/B609318.png)
![azane;[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate](/img/structure/B609319.png)
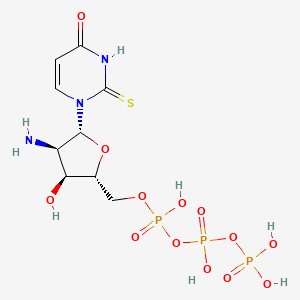


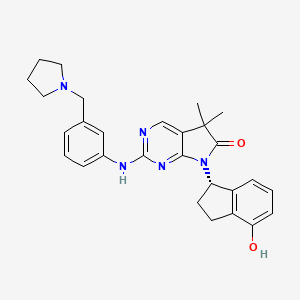
![N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride](/img/structure/B609330.png)
![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride](/img/structure/B609332.png)
